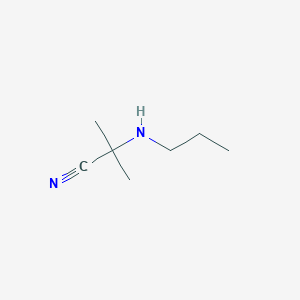

2-Methyl-2-(propylamino)propanenitrile

Descripción

The exact mass of the compound 2-Methyl-2-(propylamino)propanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-2-(propylamino)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-(propylamino)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-methyl-2-(propylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-4-5-9-7(2,3)6-8/h9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHLFBASZRNXIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)(C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10508128 | |

| Record name | 2-Methyl-2-(propylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23441-00-1 | |

| Record name | 2-Methyl-2-(propylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10508128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(propylamino)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Methyl-2-(propylamino)propanenitrile

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Methyl-2-(propylamino)propanenitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for the structural elucidation of this aminonitrile. We will explore predicted spectral data, outline robust experimental protocols, and provide a framework for interpreting the NMR spectra of this and related molecules.

Introduction: The Role of NMR in a-Aminonitrile Characterization

Alpha-aminonitriles are a pivotal class of organic compounds, serving as key intermediates in the synthesis of α-amino acids and various nitrogen-containing heterocycles. Their structural integrity is paramount to the success of subsequent synthetic transformations. High-resolution NMR spectroscopy stands as the most powerful and non-destructive analytical technique for the unambiguous determination of their molecular structure.[1] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information about the connectivity of atoms, their chemical environment, and the stereochemistry of the molecule.

2-Methyl-2-(propylamino)propanenitrile, with its combination of alkyl chains, a tertiary amine, and a nitrile group, presents a rich tapestry of NMR signals. Understanding the characteristic chemical shifts and coupling patterns is essential for its identification and purity assessment.

Predicted ¹H and ¹³C NMR Spectral Data

In the absence of publicly available experimental spectra for 2-Methyl-2-(propylamino)propanenitrile, we turn to predictive algorithms. Modern NMR prediction software utilizes large databases of experimentally determined chemical shifts and sophisticated computational models to estimate the NMR spectra of novel compounds with a high degree of accuracy.[2][3][4][5][6][7]

Molecular Structure and Atom Numbering:

To facilitate the discussion of NMR data, the atoms of 2-Methyl-2-(propylamino)propanenitrile are numbered as follows:

Caption: Molecular structure of 2-Methyl-2-(propylamino)propanenitrile with atom numbering.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Methyl-2-(propylamino)propanenitrile

| Atom Number | Multiplicity | Integration | Predicted Chemical Shift (ppm) |

| H attached to C1 | Triplet | 3H | 0.92 |

| H attached to C3 | Multiplet | 2H | 1.55 |

| H attached to C4 | Triplet | 2H | 2.50 |

| H attached to N (if present) | Broad Singlet | 1H | Variable (typically 1-3) |

| H attached to C6 & C7 | Singlet | 6H | 1.45 |

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Methyl-2-(propylamino)propanenitrile

| Atom Number | Predicted Chemical Shift (ppm) |

| C1 | 11.5 |

| C3 | 20.8 |

| C4 | 50.1 |

| C5 | 55.2 |

| C6 & C7 | 25.9 |

| C8 (Nitrile) | 122.3 |

Analysis and Interpretation of Predicted NMR Spectra

¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Methyl-2-(propylamino)propanenitrile is expected to show four distinct signals corresponding to the different proton environments in the molecule.

-

Propyl Group: The propyl group will give rise to a characteristic pattern of three signals. The terminal methyl protons (C1-H) are predicted to appear as a triplet around 0.92 ppm due to coupling with the adjacent methylene protons. The methylene protons on C3 are expected to be a multiplet around 1.55 ppm, as they are coupled to both the C1 methyl protons and the C4 methylene protons. The methylene protons on C4, being adjacent to the electron-withdrawing nitrogen atom, are deshielded and appear further downfield as a triplet around 2.50 ppm.[8]

-

Amine Proton: The proton on the secondary amine (N-H) is expected to be a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature. It may also undergo exchange with deuterated solvents, leading to its disappearance from the spectrum upon addition of D₂O.[8]

-

Methyl Groups on Quaternary Carbon: The two methyl groups attached to the quaternary carbon (C5) are chemically equivalent and are therefore expected to appear as a single sharp singlet at approximately 1.45 ppm, integrating to six protons.[9][10]

¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum should display six distinct signals, one for each unique carbon environment.

-

Alkyl Carbons: The carbons of the propyl group (C1, C3, and C4) are expected in the upfield region of the spectrum. C1 will be the most shielded, appearing around 11.5 ppm. C3 will be slightly downfield at about 20.8 ppm, and C4, being directly attached to the nitrogen, will be significantly deshielded and is predicted around 50.1 ppm.[8]

-

Quaternary and Methyl Carbons: The quaternary carbon (C5) is predicted to resonate around 55.2 ppm. The two equivalent methyl carbons (C6 and C7) attached to it are expected at approximately 25.9 ppm.

-

Nitrile Carbon: The carbon of the nitrile group (C8) is characteristically found in the downfield region of the ¹³C NMR spectrum, with a predicted chemical shift of around 122.3 ppm.[11][12]

Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and appropriate instrument parameter selection are crucial.

Sample Preparation

-

Sample Purity: Ensure the sample of 2-Methyl-2-(propylamino)propanenitrile is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other options include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).[13][14][15][16] The choice of solvent can slightly influence the chemical shifts.[1]

-

Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient.[13][14] For the less sensitive ¹³C NMR, a more concentrated sample (50-100 mg) is recommended to reduce acquisition time.[13][14]

-

Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[13][16]

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.[9][17]

Caption: Workflow for NMR sample preparation.

NMR Data Acquisition

The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample.

-

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

-

-

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm will cover the chemical shifts of most organic compounds.

-

Conclusion

This technical guide has provided a detailed overview of the predicted ¹H and ¹³C NMR chemical shifts for 2-Methyl-2-(propylamino)propanenitrile. By combining predictive data with established principles of NMR spectroscopy and best-practice experimental protocols, researchers can confidently approach the structural characterization of this and structurally related α-aminonitriles. The presented data and methodologies serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery, facilitating the unambiguous identification and quality assessment of these important chemical entities.

References

-

nmrshiftdb2 - open nmr database on the web. (n.d.). Retrieved March 17, 2026, from [Link]

-

Simulate and predict NMR spectra. (n.d.). Retrieved March 17, 2026, from [Link]

-

NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). Retrieved March 17, 2026, from [Link]

-

How to Prepare Samples for NMR - ResearchGate. (n.d.). Retrieved March 17, 2026, from [Link]

-

AIST NMR Library - Wiley Science Solutions. (n.d.). Retrieved March 17, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University of Arizona. Retrieved March 17, 2026, from [Link]

-

An NMR Database for Organic and Organometallic Compounds - MDPI. (2025, August 21). Retrieved March 17, 2026, from [Link]

-

NMR Database for Faster Structural Data - CAS. (n.d.). Retrieved March 17, 2026, from [Link]

-

CASCADE - Colorado State University. (n.d.). Retrieved March 17, 2026, from [Link]

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved March 17, 2026, from [Link]

-

NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved March 17, 2026, from [Link]

-

Starting Guide to NMRPredict Desktop - Mestrelab Resources. (2024, September 16). Retrieved March 17, 2026, from [Link]

-

Introduction | Natural Product NMR-DB "CH-NMR-NP" - JEOL. (n.d.). Retrieved March 17, 2026, from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). Retrieved March 17, 2026, from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles | Organic... - Fiveable. (2025, August 15). Retrieved March 17, 2026, from [Link]

-

NMR Spectroscopy | Interpreting Spectra | Nitrile - YouTube. (2025, March 13). Retrieved March 17, 2026, from [Link]

-

2-(Methylamino)propanenitrile | C4H8N2 | CID 93083 - PubChem - NIH. (n.d.). Retrieved March 17, 2026, from [Link]

-

1H NMR (500 MHz, CDCl3) δ: 1 - Rsc.org. (n.d.). Retrieved March 17, 2026, from [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved March 17, 2026, from [Link]

-

24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (n.d.). Retrieved March 17, 2026, from [Link]

-

2-methyl-2-(propylamino)propanenitrile (C7H14N2) - PubChemLite. (n.d.). Retrieved March 17, 2026, from [Link]

-

2-methyl-2-(propylamino)propanenitrile - C7H14N2 | CSSS00011192368 - Chemspace. (n.d.). Retrieved March 17, 2026, from [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). Retrieved March 17, 2026, from [Link]

-

2-Methyl-2-(methylamino)propanenitrile | C5H10N2 | CID 2530251 - PubChem. (n.d.). Retrieved March 17, 2026, from [Link]

-

Supporting Information Efficient Green Synthesis of α-Aminonitriles, Precursors of α-Amino Acids - The Royal Society of Chemistry. (n.d.). Retrieved March 17, 2026, from [Link]

- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).

-

1 H NMR Chemical Shifts. (2022, March 9). Retrieved March 17, 2026, from [Link]

-

13 C Chemical Shift Table. (n.d.). Retrieved March 17, 2026, from [Link]

-

low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 17, 2026, from [Link]

-

1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects - PubMed. (n.d.). Retrieved March 17, 2026, from [Link]

-

13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

- 1. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

- 2. nmrshiftdb2 - open nmr database on the web [nmrshiftdb.nmr.uni-koeln.de]

- 3. Simulate and predict NMR spectra [nmrdb.org]

- 4. acdlabs.com [acdlabs.com]

- 5. CASCADE [nova.chem.colostate.edu]

- 6. Starting Guide to NMRPredict Desktop - Mestrelab Resources [mestrelab.com]

- 7. Visualizer loader [nmrdb.org]

- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. 13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. fiveable.me [fiveable.me]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. researchgate.net [researchgate.net]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 16. sites.bu.edu [sites.bu.edu]

- 17. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

The Solvation Dynamics of 2-Methyl-2-(propylamino)propanenitrile in Polar Aprotic Solvents: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

2-Methyl-2-(propylamino)propanenitrile (2-MPAPN) is a sterically hindered α -aminonitrile that serves as a critical intermediate in the synthesis of specialized amino acids and nitrogenous heterocycles. Due to the presence of both a secondary amine and a nitrile group on a gem-dimethyl substituted carbon, its solvation thermodynamics require careful selection of organic solvents. This whitepaper establishes the theoretical framework and self-validating experimental protocols for the synthesis and stable solvation of 2-MPAPN in polar aprotic media, preventing degradation pathways such as retro-Strecker reactions or premature nitrile hydrolysis.

Structural Causality & Chemical Identity

The chemical behavior of 2-MPAPN (CAS No. 23441-00-1)[1] is entirely dictated by its functional topography:

-

Gem-Dimethyl Backbone & Propyl Chain: Imparts significant lipophilicity and steric hindrance, lowering its solubility in highly polar protic solvents like water while increasing its affinity for organic media.

-

Secondary Amine & Nitrile Group: These functional groups possess strong dipole moments. The nitrile group ( −C≡N ) acts as a potent hydrogen-bond acceptor and dipole aligner.

Because of this dual nature, 2-MPAPN exists as a highly polarizable liquid/oil at room temperature. Its optimal solvation requires an environment that can stabilize its strong dipoles without initiating nucleophilic attack on the electrophilic nitrile carbon.

Thermodynamic Drivers of Solvation in Polar Aprotic Media

The selection of polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N -Dimethylformamide (DMF), and Acetonitrile (MeCN)—is not merely preferential; it is a mechanistic necessity for α -aminonitriles synthesized via the Strecker reaction[2].

The Protic Hazard: Protic solvents (e.g., water, methanol) possess acidic protons that readily hydrogen-bond with the nitrogen atom of the nitrile group. This interaction withdraws electron density from the adjacent carbon, increasing its electrophilicity. In the presence of trace acids or bases, this triggers rapid nitrile hydrolysis or retro-Strecker degradation[3].

The Aprotic Advantage: Polar aprotic solvents lack these acidic protons but possess high dielectric constants. They solvate 2-MPAPN through robust dipole-dipole interactions, stabilizing the molecule without activating the nitrile group toward nucleophilic attack. Furthermore, the hydrophobic regions of solvents like DMF and DMSO (their methyl groups) interact favorably with the aliphatic propyl chain of 2-MPAPN via London dispersion forces.

Cautionary Insight: While DMSO is an exceptional solvent, researchers must exercise caution in highly reductive environments (e.g., in the presence of NaH ). Under such conditions, DMSO can act as a nucleophile, leading to unexpected reactivity in halogenated or highly activated α -aminonitrile scaffolds[4].

Quantitative Solvation Metrics

The following table summarizes the predictive thermodynamic compatibility of 2-MPAPN across standard polar aprotic solvents based on their dielectric and dipole properties.

| Solvent | Dielectric Constant ( ε ) | Dipole Moment (D) | Predicted Solubility | Primary Solvation Mechanism |

| DMSO | 46.7 | 3.96 | Miscible / Very High | Strong dipole interaction with −CN ; lipophilic affinity with propyl chain. |

| DMF | 36.7 | 3.82 | Miscible / Very High | Amide resonance stabilizes the secondary amine lone pair. |

| Acetonitrile | 37.5 | 3.92 | High | Nitrile-nitrile dipole alignment; lower steric hindrance. |

| Acetone | 20.7 | 2.88 | Moderate to High | Carbonyl dipole interaction; serves as the synthetic precursor. |

Self-Validating Experimental Protocol: Synthesis & Solvation

To ensure scientific integrity and reproducibility, the following protocol details a self-validating workflow for generating 2-MPAPN and verifying its solubility and stability in DMF.

Phase 1: Ultrasound-Assisted Strecker Synthesis

This phase utilizes sonochemistry to accelerate imine formation and cyanation without harsh thermal conditions.

-

Reagent Preparation: In a dry, argon-purged flask, combine 10.0 mmol of acetone and 10.0 mmol of propylamine in 5.0 mL of Polyethylene Glycol (PEG) or a mild polar aprotic solvent.

-

Causality: Argon prevents oxidative degradation of the secondary amine. Acetone acts as both the ketone precursor and a partial solvent.

-

-

Cyanation: Slowly add 11.0 mmol of Trimethylsilyl cyanide (TMSCN) dropwise at 0°C.

-

Causality: TMSCN is utilized instead of KCN/HCN because it is highly soluble in organic media and provides a safer, milder cyanation step, preventing the introduction of aqueous phases that could prematurely hydrolyze the delicate aminonitrile intermediate[5].

-

-

Sonication: Subject the sealed mixture to ultrasound irradiation at room temperature for 45 minutes.

-

Causality: Acoustic cavitation accelerates the nucleophilic attack of the amine and subsequent cyanation, bypassing the need for thermal refluxing that often leads to product decomposition[5].

-

Phase 2: Isolation and Solvation Validation

-

Extraction: Quench the reaction carefully with cold water and extract with ethyl acetate ( 3×15 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to yield neat 2-MPAPN.

-

Gravimetric Solvation: Weigh 1.0 g of the isolated 2-MPAPN. Incrementally add anhydrous DMF at 25°C under continuous stirring until complete optical clarity and miscibility are achieved.

-

Self-Validation (Stability Check): To confirm that the solvent environment does not degrade the compound, extract a 0.1 mL aliquot of the DMF solution after 24 hours and analyze via 1H NMR.

-

Causality: The preservation of the sharp singlet corresponding to the gem-dimethyl protons ( ∼1.4 ppm) and the strict absence of amide/aldehyde degradation peaks confirm that no retro-Strecker or hydrolysis has occurred, validating the solvent choice.

-

Mechanistic Stability & Visualizations

The logical relationships between the synthetic workflow and the solvent-induced stability profiles are mapped below.

Workflow of 2-MPAPN Strecker synthesis and subsequent polar aprotic solvation.

Stability profile of 2-MPAPN comparing protic versus polar aprotic solvent environments.

References

-

Title: The Strecker Synthesis of Amino Acids - Master Organic Chemistry Source: masterorganicchemistry.com URL: [Link]

-

Title: Organocatalytic Synthesis of α -Aminonitriles: A Review - MDPI Source: mdpi.com URL: [Link]

-

Title: Unexpected Reactivity of C4-Bromopyrazolyl- α -aminonitrile - ChemRxiv Source: chemrxiv.org URL: [Link]

-

Title: Ultrasound-assisted Strecker synthesis of novel 2-(hetero)aryl-2-(arylamino)acetonitrile derivatives - Beilstein Journals Source: beilstein-journals.org URL: [Link]

Sources

A Technical Guide to the Preliminary Biological Investigation of 2-Methyl-2-(propylamino)propanenitrile Derivatives

Foreword: The Rationale for Investigating α-Aminonitrile Scaffolds

The α-aminonitrile moiety represents a uniquely versatile scaffold in medicinal chemistry. First brought to prominence by the Strecker synthesis in 1850, these compounds are not only crucial precursors to natural and unnatural α-amino acids but also possess a wide spectrum of intrinsic biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The structure, characterized by a nitrile and an amino group attached to the same carbon, provides a rich pharmacophore for designing novel therapeutic agents. This guide focuses on derivatives of 2-Methyl-2-(propylamino)propanenitrile, a specific α-aminonitrile, to establish a systematic and scientifically rigorous framework for preliminary biological activity screening. Our objective is to provide researchers and drug development professionals with a comprehensive, field-proven workflow—from synthesis to primary and secondary in vitro screening—that is both efficient and decisive.

Section 1: Synthesis and Analytical Characterization of Derivatives

The foundation of any biological investigation lies in the robust synthesis and unambiguous characterization of the chemical entities under study. The Strecker reaction remains the most efficient and widely applied method for preparing α-aminonitriles.[1][3]

General Synthetic Pathway: The Strecker Reaction

The synthesis of the core scaffold and its derivatives is achieved via a one-pot, three-component Strecker reaction.[2] This reaction involves the condensation of a ketone (or aldehyde), an amine, and a cyanide source. For the parent compound, 2-Methyl-2-(propylamino)propanenitrile, the reactants are acetone, propylamine, and a cyanide source like trimethylsilyl cyanide (TMSCN).

The core causality for choosing this method is its high convergence and atom economy. By systematically varying the ketone and amine starting materials, a diverse library of derivatives can be generated from a common, reliable protocol.

Figure 1: General workflow for the Strecker synthesis of α-aminonitrile derivatives.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of 2-Methyl-2-(p-tolylamino)propanenitrile.

Materials:

-

Acetone

-

p-Toluidine

-

Trimethylsilyl cyanide (TMSCN)

-

Catalyst (e.g., Indium powder)[2]

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate

Procedure:

-

In a round-bottom flask, combine p-toluidine (1.0 mmol) and acetone (1.2 mmol).

-

Add the catalyst, Indium powder (10 mol%), to the mixture.[2]

-

Stir the mixture at room temperature for 10 minutes.

-

Add trimethylsilyl cyanide (TMSCN) (1.1 mmol) dropwise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Analytical Characterization

Structural confirmation is non-negotiable. A combination of spectroscopic methods should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. For air-sensitive aminonitriles, samples should be prepared in a glovebox or under an inert atmosphere using dry, degassed deuterated solvents.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of the synthesized derivatives.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compounds. For chiral derivatives, chiral HPLC methods can be developed using reagents like o-phthalaldehyde and chiral thiols to form diastereomeric derivatives that can be resolved.[6]

Section 2: A Tiered Strategy for Biological Activity Screening

To avoid costly and time-consuming efforts on non-viable candidates, a tiered screening approach is paramount. This strategy front-loads broad, high-throughput assays to quickly identify "hits" and eliminate inactive or overly toxic compounds before proceeding to more complex, target-specific investigations.

Figure 2: A tiered workflow for preliminary biological screening of novel compounds.

Tier 1: Primary Screening (Broad Activity & Cytotoxicity)

The goal of Tier 1 is to cast a wide net to assess general bioactivity and inherent toxicity.

Causality: Before assessing therapeutic potential, it is crucial to determine a compound's toxicity to mammalian cells. The MTT assay is a cost-effective, reliable, and widely used colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[7][8] This provides an IC₅₀ (half-maximal inhibitory concentration) value, a key parameter for gauging a compound's therapeutic index.[9]

Experimental Protocol:

-

Cell Seeding: Seed human cell lines (e.g., HEK293 for normal cells, MCF-7 for cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Prepare serial dilutions of the derivative compounds in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24 or 48 hours.[9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Causality: Given the known antimicrobial potential of α-aminonitriles, a primary screen for antibacterial and antifungal activity is a logical starting point.[1] The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. It is more informative than diffusion assays and is amenable to high-throughput formats.

Experimental Protocol:

-

Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).[8][10]

-

Inoculation: Add the prepared bacterial inoculum to each well. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined visually or with a plate reader.

Tier 2: Secondary Screening (Mechanism & Drug-Like Properties)

"Hits" from Tier 1—compounds showing desired activity with low cytotoxicity—are advanced to secondary screening.

Causality: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to prevent late-stage failures in drug development.[11] These assays predict the pharmacokinetic behavior of a compound.[12]

Key In Vitro ADME Assays:

-

Aqueous Solubility: Determines the solubility of the compound in a physiological buffer, which impacts absorption.

-

Permeability (e.g., Caco-2 Assay): Uses a monolayer of Caco-2 cells to predict intestinal absorption of orally administered drugs.

-

Metabolic Stability (Liver Microsomes): Assesses the rate at which the compound is metabolized by liver enzymes (e.g., Cytochrome P450s), predicting its half-life in vivo.[13]

-

Plasma Protein Binding: Measures the extent to which a compound binds to plasma proteins, as only the unbound fraction is typically active.

Causality: If a specific molecular target is hypothesized (e.g., based on structural similarity to known ligands), a receptor binding assay can confirm this interaction and quantify its affinity. Radioligand binding assays are a classic and robust method for this purpose.[14][15]

General Protocol (Competitive Binding Assay):

-

Preparation: Prepare cell membranes or tissues expressing the target receptor of interest (e.g., guinea pig liver membranes for Sigma-1 receptors).[16]

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ligand known to bind the target (e.g., [³H]-(+)-pentazocine), and varying concentrations of the unlabeled test compound.[16][17]

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the bound from unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to determine the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated.

Section 3: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison across the derivative library.

Table 1: Example Data Summary for a Derivative Series

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Cytotoxicity IC₅₀ (µM) vs. HEK293 | Selectivity Index (SI) vs. S. aureus |

| LEAD-001 | 8 | 32 | >100 | >12.5 |

| LEAD-002 | 4 | 16 | 50 | 12.5 |

| LEAD-003 | >64 | >64 | >100 | N/A |

| Cipro | 1 | 0.5 | 75 | 75 |

Note: Selectivity Index (SI) is often calculated as IC₅₀ (cytotoxicity) / MIC (activity). A higher SI value is desirable, indicating that the compound is more toxic to the microbe than to mammalian cells.

Section 4: Safety and Handling Precautions

Working with α-aminonitriles and cyanide sources requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[18][19]

-

Ventilation: All manipulations, especially those involving TMSCN or the parent aminonitriles, must be performed in a certified chemical fume hood.[20]

-

Quenching and Waste: Cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) according to institutional safety guidelines before disposal.

-

Emergency Preparedness: Ensure an emergency eyewash and shower are accessible. In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[19][21]

References

-

Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. ([Link])

-

Strecker amino acid synthesis. Wikipedia. ([Link])

-

Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. ([Link])

-

In Vitro ADME. Selvita. ([Link])

-

A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. ([Link])

-

Understanding In Vitro ADME Studies: A Comprehensive Overview for Drug Development. InfinixBio. ([Link])

-

Strecker synthesis of α-aminonitriles using Au nanoparticles capped with porous SiO2 shell (Au@pSiO2) as a highly efficient and recyclable nanostructured catalyst. Taylor & Francis Online. ([Link])

-

Strecker Synthesis. Organic Chemistry Portal. ([Link])

-

In Vitro ADME Assays and Services. Charles River Laboratories. ([Link])

-

A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. PMC. ([Link])

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.com. ([Link])

-

Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI. ([Link])

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. ([Link])

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. ([Link])

-

Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Longdom Publishing. ([Link])

-

In vitro receptor binding assays: General methods and considerations. ResearchGate. ([Link])

-

SIGMA RECEPTOR BINDING ASSAYS. PMC. ([Link])

-

The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. PMC. ([Link])

-

Ligand binding assay. Wikipedia. ([Link])

-

Sigma Receptor Binding Assays. PubMed. ([Link])

-

Antimicrobial Assays. Linnaeus Bioscience. ([Link])

-

Antimicrobial Screening of Some Newly Synthesized Triazoles. ResearchGate. ([Link])

-

High-performance Liquid Chromatographic Determination of Alpha-Aminonitrile Enantiomers After Derivatization With O-Phthalaldehyde and Chiral Thiols. PubMed. ([Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. High-performance liquid chromatographic determination of alpha-aminonitrile enantiomers after derivatization with o-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. microbiologyjournal.org [microbiologyjournal.org]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. selvita.com [selvita.com]

- 13. criver.com [criver.com]

- 14. researchgate.net [researchgate.net]

- 15. Ligand binding assay - Wikipedia [en.wikipedia.org]

- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. aksci.com [aksci.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. chemicalbook.com [chemicalbook.com]

Step-by-step laboratory synthesis protocol for 2-Methyl-2-(propylamino)propanenitrile

Application Note: Laboratory Synthesis and Isolation of 2-Methyl-2-(propylamino)propanenitrile

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers. Document Revision: 1.0 (Professional Laboratory Use Only)

Executive Summary

Alpha-aminonitriles serve as highly versatile synthetic intermediates in medicinal chemistry, frequently utilized in the downstream synthesis of diamines, unnatural amino acids, and nitrogenous heterocycles. This application note details the professional laboratory synthesis of 2-Methyl-2-(propylamino)propanenitrile (CAS: 23441-00-1) [1, 3] via a modified Strecker condensation. The protocol emphasizes mechanistic causality, rigorous stoichiometric control, and critical safety validations for handling cyanide-containing reagents in a professional setting.

Mechanistic Overview and Causality

The synthesis proceeds via a classic three-component Strecker-type reaction, which can be executed in a one-pot stepwise manner. The reaction relies on the precise sequence of nucleophilic additions driven by thermodynamic stability and pH control.

-

Imine Condensation: The reaction initiates with the nucleophilic attack of the primary amine (propylamine) on the electrophilic carbonyl carbon of acetone. Subsequent proton transfer and dehydration yield the intermediate imine, 1-Propanamine, N-(1-methylethylidene)- (CAS: 22023-64-9) [2].

-

Causality: This step is mildly exothermic and requires cooling to prevent the volatilization of propylamine (b.p. 48 °C). The removal or sequestration of water drives the equilibrium toward the imine.

-

-

Cyanation: The addition of a cyanide source (e.g., sodium cyanide) introduces the cyanide anion ( CN− ), a strong nucleophile that attacks the electrophilic carbon of the protonated imine.

-

Causality: pH control is the most critical parameter in this step. The reaction medium must be slightly acidic (typically buffered with acetic acid or ammonium chloride) to protonate the imine, increasing its electrophilicity. However, if the pH drops too low, the equilibrium shifts toward the generation of lethal hydrogen cyanide (HCN) gas.

-

Reagent Specifications

Table 1: Stoichiometry and Physicochemical Properties

| Reagent / Product | Role | CAS Number | M.W. ( g/mol ) | Equivalents | Notes |

| Acetone | Carbonyl donor | 67-64-1 | 58.08 | 1.05 | Use anhydrous grade to favor imine formation. |

| Propylamine | Amine donor | 107-10-8 | 59.11 | 1.00 | Highly volatile; keep refrigerated prior to use. |

| Sodium Cyanide | Nucleophile | 143-33-9 | 49.01 | 1.05 | CRITICAL HAZARD. Highly toxic. |

| Glacial Acetic Acid | Catalyst / Buffer | 64-19-7 | 60.05 | 1.05 | Added dropwise to control pH. |

| 2-Methyl-2-(propylamino)propanenitrile | Target Product | 23441-00-1 | 126.20 | 1.00 (Theoretical) | Target intermediate [1]. |

Critical Safety and Environmental Controls

This procedure must ONLY be performed in a fully equipped, professional laboratory.

-

Engineering Controls: All operations involving sodium cyanide and the reaction mixture must be conducted inside a certified, high-velocity chemical fume hood. Continuous HCN gas monitoring detectors must be active in the workspace.

-

Medical Countermeasures: A cyanide antidote kit (containing amyl nitrite, sodium nitrite, and sodium thiosulfate, or hydroxocobalamin) must be immediately accessible. Personnel must be trained in its administration.

-

Decontamination & Waste Treatment: Cyanide waste must never be mixed with acidic waste streams. All aqueous waste, contaminated glassware, and reaction byproducts must be treated with an excess of sodium hypochlorite (bleach) at a pH > 10 to oxidatively quench residual cyanide into the significantly less toxic cyanate ( OCN− ) before disposal.

Step-by-Step Synthesis Protocol

Phase 1: Imine Formation

-

Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, an addition funnel, a thermometer, and an argon inlet.

-

Charge the flask with 1.00 equivalent of propylamine (e.g., 59.1 g, 1.0 mol) and 100 mL of anhydrous methanol as the solvent.

-

Submerge the reaction vessel in an ice-water bath to lower the internal temperature to 0–5 °C.

-

Begin vigorous stirring and add 1.05 equivalents of anhydrous acetone (61.0 g, 1.05 mol) dropwise via the addition funnel over 30 minutes.

-

Validation: Monitor the internal temperature; the exothermic condensation should not exceed 10 °C to prevent reactant loss. The formation of the intermediate 1-Propanamine, N-(1-methylethylidene)- occurs in situ [2].

-

Phase 2: Cyanation 5. Prepare a solution of 1.05 equivalents of Sodium Cyanide (51.5 g, 1.05 mol) dissolved in 100 mL of deionized water. 6. Add the aqueous NaCN solution to the reaction mixture in a single portion. Stir for 15 minutes at 5 °C. 7. Load the addition funnel with 1.05 equivalents of glacial acetic acid (63.0 g, 1.05 mol). 8. Critical Step: Add the acetic acid very slowly dropwise over 1.5 to 2 hours, maintaining the internal temperature strictly below 15 °C.

- Validation: The gradual addition of acid protonates the imine while preventing a sudden drop in pH that would cause rapid HCN evolution.

Phase 3: Workup and Isolation 9. Remove the ice bath and allow the reaction mixture to warm to ambient temperature (20–25 °C), stirring for an additional 12 hours to ensure complete conversion. 10. Transfer the mixture to a separatory funnel. Add 200 mL of deionized water and 200 mL of diethyl ether (or dichloromethane). 11. Agitate gently and allow the phases to separate. The target aminonitrile partitions into the upper organic phase (if using ether). 12. Extract the aqueous phase twice more with 100 mL portions of diethyl ether. 13. Combine the organic extracts and wash with 100 mL of saturated aqueous sodium chloride (brine). 14. Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure (rotary evaporation) to yield the crude 2-Methyl-2-(propylamino)propanenitrile as a pale yellow liquid. 15. Optional: Purify via vacuum distillation if high-purity analytical grade material is required.

Analytical Characterization

Table 2: Expected Analytical Profile

| Method | Expected Data Signatures | Diagnostic Value |

| FT-IR | ~2230 cm−1 (weak), ~3300 cm−1 (N-H stretch) | Confirms the presence of the nitrile group and secondary amine. |

| 1 H NMR ( CDCl3 ) | δ 1.45 (s, 6H), δ 2.60 (t, 2H), δ 1.50 (m, 2H), δ 0.95 (t, 3H) | Validates the gem-dimethyl protons and the propyl chain connectivity. |

| GC-MS | m/z 126 ( M+ ), m/z 99 ( M+−HCN ) | Confirms molecular weight and characteristic loss of the cyano group. |

Process Workflow & Safety Diagram

Figure 1: Reaction workflow and mandatory cyanide waste decontamination pathway.

References

- Sigma-Aldrich. (n.d.). 2 propanenitrile | Sigma-Aldrich.

- GuideChem. (n.d.). 1-Propanamine, N-(1-methylethylidene)- 22023-64-9.

- ABCR Gute Chemie. (n.d.). AB338237 | CAS 23441-00-1.

Application Note: 2-Methyl-2-(propylamino)propanenitrile as a Versatile Precursor in Pharmaceutical Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, synthetic workflows, and self-validating experimental protocols.

Introduction & Chemical Profile

In modern drug discovery, the strategic incorporation of sterically hindered functional groups is a proven method for enhancing the metabolic stability and target affinity of active pharmaceutical ingredients (APIs). 2-Methyl-2-(propylamino)propanenitrile (CAS: 23441-00-1) is a highly versatile, sterically hindered α-aminonitrile.

Synthetically derived from acetone and propylamine, this compound acts as a critical node in organic synthesis. It serves as a direct, masked precursor to two highly privileged pharmaceutical building blocks: unnatural α-amino acids and 1,2-diamines[1].

The Causality of Structural Design

-

The Gem-Dimethyl Group: The quaternary α-carbon generated from the acetone precursor eliminates the α-proton. This prevents stereochemical racemization and provides extreme steric shielding, rendering downstream peptidomimetics highly resistant to enzymatic degradation (proteolysis)[2].

-

The Propyl Chain: The N -propyl substituent provides an optimal balance of lipophilicity (enhancing LogP for cellular permeability) while maintaining the flexibility required to occupy hydrophobic binding pockets in target receptors.

Mechanistic Pathways (The "Why")

α-Aminonitriles are essentially "masked" iminium ions that can be driven down distinct synthetic pathways depending on the applied chemical pressure[3].

Pathway A: Nitrile Hydrolysis to Unnatural Amino Acids

Converting the nitrile group (–C≡N) to a carboxylic acid (–COOH) yields 2-methyl-2-(propylamino)propanoic acid. Because the adjacent quaternary carbon is highly sterically hindered, standard mild hydrolysis fails. Harsh thermodynamic conditions (e.g., 6M HCl at prolonged reflux) are required to force the initial hydration of the nitrile to an intermediate amide, followed by full hydrolysis[4]. The resulting unnatural amino acid is a highly sought-after building block for metabolically stable peptidomimetics.

Pathway B: Nitrile Reduction to 1,2-Diamines

Reducing the electrophilic nitrile carbon yields a primary amine, forming 2-methyl- N2 -propylpropane-1,2-diamine. This transformation requires aggressive hydride donors like Lithium Aluminum Hydride (LiAlH 4 )[5]. The resulting 1,2-diamine is a bidentate pharmacophore frequently utilized in the design of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.

Quantitative Data Summaries

The following table summarizes the comparative reaction metrics for diverging synthetic pathways originating from 2-Methyl-2-(propylamino)propanenitrile.

| Transformation | Target Pharmacophore | Reagents / Conditions | Temp / Time | Typical Yield | Mechanistic Note |

| Hydrolysis | Unnatural α-Amino Acid | 6M HCl (aq) | 100°C / 18 h | 65–75% | Steric hindrance necessitates harsh acidic reflux to force hydration of the nitrile. |

| Reduction | 1,2-Diamine | LiAlH 4 , Anhydrous THF | 0°C to RT / 4 h | 80–90% | Hydride attack on the electrophilic nitrile carbon; requires rigorous anhydrous conditions. |

| Cyclization | Imidazoline / Oxazole | Phosgene or Diethyl carbonate | Reflux / 6 h | 50–60% | Nucleophilic attack of the secondary amine and adjacent groups to close the heterocycle. |

Visualizing the Synthetic Workflow

Synthetic workflows diverging from 2-Methyl-2-(propylamino)propanenitrile.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed with intrinsic observational checkpoints, ensuring the chemist can validate the success of the reaction in real-time without immediate reliance on external chromatography.

Protocol 1: Modified Strecker Synthesis of the Precursor

Causality: Trimethylsilyl cyanide (TMSCN) is utilized instead of sodium cyanide (NaCN) to improve solubility in organic solvents and enhance the nucleophilic attack on the sterically hindered ketimine intermediate[2].

-

Imine Formation: In an oven-dried round-bottom flask under N 2 , dissolve acetone (10 mmol, 1.0 eq) and propylamine (11 mmol, 1.1 eq) in anhydrous methanol (20 mL). Stir at room temperature for 2 hours.

-

Cyanation: Cool the flask to 0°C. Dropwise, add TMSCN (12 mmol, 1.2 eq) over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Self-Validation Checkpoint (FTIR): Take a crude aliquot. The reaction is complete when the carbonyl stretch (~1715 cm⁻¹) is entirely absent, replaced by a weak but distinct nitrile stretch (~2230 cm⁻¹).

-

Workup: Quench with saturated aqueous NaHCO 3 (10 mL). Extract with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure to yield the α-aminonitrile.

Protocol 2: Reduction to 1,2-Diamine via LiAlH 4

Causality: The reduction of a sterically hindered nitrile requires a powerful hydride source. The classic "Fieser Workup" is employed to safely destroy excess LiAlH 4 and prevent the formation of unfilterable aluminum hydroxide emulsions.

-

Hydride Addition: Suspend LiAlH 4 (20 mmol, 2.0 eq) in anhydrous THF (30 mL) at 0°C under N 2 .

-

Substrate Addition: Dissolve 2-Methyl-2-(propylamino)propanenitrile (10 mmol, 1.0 eq) in anhydrous THF (10 mL) and add dropwise to the LiAlH 4 suspension over 30 minutes to control the exothermic hydrogen gas evolution.

-

Reduction: Reflux the mixture at 65°C for 4 hours. Cool back to 0°C.

-

Self-Validation Checkpoint (Fieser Workup):

-

Add x mL of distilled water (where x = grams of LiAlH 4 used).

-

Add x mL of 15% aqueous NaOH.

-

Add 3x mL of distilled water.

-

Validation: The reaction mixture will transition from a sticky, grey emulsion to a stark white, granular, easily filterable precipitate. If the precipitate is not crisp and white, the quench is incomplete.

-

-

Isolation: Filter the white precipitate over a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the filtrate to yield the pure 1,2-diamine.

References

- 2 propanenitrile | Sigma-Aldrich Sigma-Aldrich

- Complete MCAT Amino Acids Proteins Guide Jack Westin

- A study on the induction of stereoselectivity in the Strecker synthesis of basic amino acid-derived α-amino nitriles ResearchG

- Synthesis of α-Aminonitriles via a FeSO4-Mediated Oxidative Cyanation of Tertiary Amines with Benzoyl Cyanide and Molecular Oxygen or TBHP ResearchG

- Synthesis of Amino Acids - MC

- Polymer-Supported α-Aminonitriles: Alkylation Reactions and Carbonyl Compound Cleavage ResearchG

Sources

Application Note: In Situ Generation of 2-Methyl-2-(propylamino)propanenitrile via Continuous Flow Chemistry

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

α -Aminonitriles are highly versatile synthetic intermediates, acting as direct precursors to non-natural α -amino acids, 1,2-diamines, and nitrogen-containing heterocycles[1]. The classical three-component Strecker reaction is the most direct route to these compounds[2]. However, batch synthesis of α -aminonitriles—specifically 2-Methyl-2-(propylamino)propanenitrile from acetone, propylamine, and a cyanide source—presents significant challenges. These include the handling of highly toxic cyanide reagents and competing side reactions such as cyanohydrin formation[1][3].

By transitioning this multicomponent reaction to a continuous flow regime, we achieve spatial containment of toxic intermediates, enhanced mass transfer, and precise thermal control[1][4]. This application note details a self-validating, three-stream continuous flow protocol for the in situ generation of 2-Methyl-2-(propylamino)propanenitrile, ensuring high yield and operational safety.

Mechanistic Pathway

The synthesis proceeds via a two-step cascade. First, the condensation of acetone and propylamine yields a transient iminium intermediate, accompanied by the release of water. Second, nucleophilic attack by the cyanide source (trimethylsilyl cyanide, TMSCN) on the electrophilic iminium carbon furnishes the α -aminonitrile[2]. In a batch reactor, mixing all three components simultaneously often leads to the premature reaction of acetone with TMSCN, generating a cyanohydrin byproduct[1].

Mechanistic pathway of the multicomponent Strecker reaction.

Continuous Flow Workflow Design

To prevent cyanohydrin formation, our workflow spatially separates the imine formation from the cyanation step[5]. The reactor design utilizes a three-pump system. Pump A and Pump B deliver acetone and propylamine into a pre-reactor coil to establish the iminium equilibrium. Pump C subsequently introduces TMSCN into the main reactor coil. This sequential addition drives the equilibrium forward and suppresses side reactions[1].

Three-stream continuous flow setup for in situ α-aminonitrile generation.

Experimental Protocol

Reagents & Equipment

-

Pump A: Acetone (2.0 M in anhydrous Methanol)

-

Pump B: Propylamine (2.0 M in anhydrous Methanol)

-

Pump C: Trimethylsilyl cyanide (TMSCN) (2.2 M in anhydrous Methanol)

-

Hardware: 3x High-precision syringe pumps, PTFE tubing (1.0 mm ID), 2x PEEK T-micromixers, 5 bar Back Pressure Regulator (BPR), Inline FT-IR flow cell.

Step-by-Step Methodology

-

System Priming: Flush the entire microreactor system with anhydrous methanol at 1.0 mL/min for 10 minutes to ensure a moisture-free environment. Set the BPR to 5 bar to prevent solvent boiling and outgassing at elevated temperatures.

-

Imine Pre-Formation (Coil 1): Initiate Pump A and Pump B at 0.25 mL/min each. The streams intersect at T-Mixer 1 and enter a 5.0 mL PTFE pre-reactor coil (Coil 1) maintained at 40 °C.

-

Causality: This 10-minute residence time allows the endothermic dehydration to reach steady-state iminium conversion before any cyanide is introduced, eliminating the risk of ketone-cyanide side reactions.

-

-

In Situ Cyanation (Coil 2): Initiate Pump C (TMSCN) at 0.25 mL/min. The TMSCN stream merges with the iminium stream at T-Mixer 2, entering a 7.5 mL main reactor coil (Coil 2) maintained at 60 °C.

-

Causality: The elevated temperature accelerates the nucleophilic attack of the cyanide onto the sterically hindered dialkyl iminium carbon.

-

-

Self-Validation via PAT (Process Analytical Technology): Route the reactor effluent through an inline FT-IR flow cell.

-

Validation Metric: Monitor the appearance of the nitrile (-C≡N) stretch at 2230 cm⁻¹ and the disappearance of the carbonyl (C=O) stretch at 1715 cm⁻¹. Steady-state is confirmed when the 2230 cm⁻¹ absorbance plateau stabilizes (typically after 2 system volumes).

-

-

Quenching & Workup: Collect the steady-state effluent in a flask containing saturated aqueous NaHCO₃ to quench any unreacted TMSCN. Extract the aqueous layer with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford pure 2-Methyl-2-(propylamino)propanenitrile.

Quantitative Data & Process Optimization

To determine the optimal parameters for the continuous flow Strecker reaction, residence times ( tR ) and temperatures were systematically varied. The data below demonstrates that spatial separation (allowing sufficient Coil 1 tR ) and elevated cyanation temperatures are critical for maximizing yield and eliminating the cyanohydrin byproduct.

| Entry | Coil 1 tR (min) | Coil 2 tR (min) | Temperature (°C) | Yield (%) | Cyanohydrin Byproduct (%) |

| 1 | 2.0 | 2.0 | 25 | 42 | 18 |

| 2 | 5.0 | 5.0 | 40 | 68 | 5 |

| 3 | 10.0 | 5.0 | 40 | 81 | <1 |

| 4 | 10.0 | 7.5 | 60 | 98 | 0 |

Safety & Scale-Up Considerations

Handling TMSCN requires strict safety protocols due to its high toxicity and potential to release hydrogen cyanide (HCN) gas upon exposure to moisture[4][5]. The continuous flow setup inherently mitigates this risk by minimizing the active inventory of hazardous materials to less than 5 mmol at any given time[4]. For pilot-scale operations, all effluent waste streams and collection vessel headspaces must be actively vented through a secondary bleach (NaOCl) scrubber to rapidly oxidize and neutralize any trace cyanide species[5].

References

-

Wiles, C., & Watts, P. (2008). An Integrated Microreactor for the Multicomponent Synthesis of α-Aminonitriles. Organic Process Research & Development. URL:[Link]

-

Seayad, J., & Ramalingam, B. (2012). Self-Supported Chiral Titanium Cluster (SCTC) as a Robust Catalyst for the Asymmetric Cyanation of Imines under Batch and Continuous Flow at Room Temperature. ScienceDaily / A*STAR. URL:[Link]

-

Ushakov, D. B., et al. (2014). Continuous-flow oxidative cyanation of primary and secondary amines using singlet oxygen. Angewandte Chemie International Edition. URL:[Link]

-

Wang, J., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts (MDPI). URL:[Link]

-

V., et al. (2020). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. Green Chemistry (RSC). URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Nanostructured silicate catalysts for environmentally benign Strecker-type reactions: status quo and quo vadis - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03102G [pubs.rsc.org]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]

How to prevent thermal degradation of 2-Methyl-2-(propylamino)propanenitrile during storage

A Guide to Preventing Thermal Degradation During Storage

Welcome to the Technical Support Center for 2-Methyl-2-(propylamino)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability and storage of this valuable synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to safeguard the integrity of your materials and ensure the reliability of your experimental outcomes.

Introduction to the Stability of 2-Methyl-2-(propylamino)propanenitrile

2-Methyl-2-(propylamino)propanenitrile is a secondary α-aminonitrile, a class of compounds known for their utility in organic synthesis, particularly as precursors to α-amino acids and various nitrogen-containing heterocycles. However, the very features that make them reactive and useful also render them susceptible to degradation, especially during storage. The primary culprits are temperature, moisture, and pH. Understanding the mechanisms of degradation is the first step toward prevention.

The two most common degradation pathways for α-aminonitriles are:

-

Hydrolysis: The nitrile group is susceptible to reaction with water, a process that can be catalyzed by both acidic and basic conditions, leading to the formation of the corresponding α-aminocarboxamide and subsequently the α-amino acid.[1]

-

Retro-Strecker Reaction: This is the reverse of the aminonitrile synthesis. Thermal stress can cause the molecule to revert to an imine and a cyanide source. The imine can then be hydrolyzed back to the corresponding ketone (in this case, acetone) and amine (propylamine).[1]

This guide will provide a structured approach to troubleshooting stability issues and offer clear, actionable answers to frequently asked questions.

Troubleshooting Guide: Degradation During Storage

This section is designed to help you diagnose and resolve specific issues you may encounter with 2-Methyl-2-(propylamino)propanenitrile during storage.

Q1: I've noticed a decrease in the purity of my 2-Methyl-2-(propylamino)propanenitrile sample over time, even when stored in the freezer. What could be happening?

A1: A decrease in purity, even at low temperatures, suggests that there might be ongoing chemical degradation. While cold storage slows down reaction rates, it doesn't completely halt them, especially if other contributing factors are present.

-

Causality: The most likely cause is the presence of moisture in your sample or storage container. Water can slowly hydrolyze the nitrile group, even at reduced temperatures. Another possibility is the presence of acidic or basic impurities, which can catalyze this hydrolysis.[1] The basicity of the amine group in the molecule itself can also contribute to a microenvironment that may facilitate certain degradation pathways.

-

Troubleshooting Steps:

-

Verify Water Content: If you have access to Karl Fischer titration, determine the water content of your sample. An elevated water content is a strong indicator of hydrolysis risk.

-

Check for Impurities: Re-examine the analytical data (e.g., NMR, GC-MS) of your initial, pure sample. Are there any small, unidentified peaks that could correspond to acidic or basic residues from the synthesis or workup?

-

Improve Storage Conditions:

-

Ensure the container is tightly sealed. Consider using a vial with a PTFE-lined cap for a better seal.

-

Store the material under a dry, inert atmosphere such as nitrogen or argon. This is especially important for long-term storage.[2][3][4][5]

-

If the sample is a solid, consider storing it in a desiccator, even inside the freezer, to minimize moisture exposure.

-

-

Q2: My sample has developed a slight yellow or brownish tint during storage. Is this a sign of degradation?

A2: Yes, a change in color is often an indication of chemical decomposition. For aminonitriles, this can be a sign of the formation of impurities or oligomeric/polymeric byproducts.

-

Causality: The discoloration could be due to a number of factors, including the retro-Strecker reaction, which can lead to the formation of reactive imines that may undergo further reactions.[1] Oxidation is another possibility if the sample has been exposed to air.

-

Troubleshooting Steps:

-

Analytical Re-evaluation: Analyze the discolored sample using techniques like HPLC, GC-MS, and NMR to identify the impurities. Look for the presence of acetone, propylamine, or the corresponding α-amino acid or amide.

-

Storage Atmosphere: If not already doing so, storing the compound under an inert atmosphere is crucial to prevent oxidation.[2][3][4][5]

-

Light Protection: Store the sample in an amber vial or in a dark location to protect it from light, which can sometimes initiate or accelerate degradation pathways.

-

Q3: I'm planning a long-term study. What are the absolute best-practice storage conditions for 2-Methyl-2-(propylamino)propanenitrile?

A3: For long-term stability, the goal is to minimize all potential sources of energy (heat, light) and reactants (water, oxygen) that can lead to degradation.

-

Causality: By controlling the environment, you can significantly reduce the kinetic favorability of degradation reactions like hydrolysis and the retro-Strecker reaction.

-

Recommended Long-Term Storage Protocol:

-

Ensure Purity: Start with the highest purity material possible. Residual solvents, acids, or bases can act as catalysts for degradation.

-

Drying: If possible, thoroughly dry the sample under high vacuum to remove any residual moisture before long-term storage.

-

Inert Atmosphere: Aliquot the desired amount of the compound into a clean, dry vial. Purge the vial with a gentle stream of dry nitrogen or argon gas for a few seconds before sealing it tightly with a PTFE-lined cap.[2][3][4][5]

-

Low Temperature: Store the sealed vial at -20°C or lower. For very sensitive materials, storage at -80°C is recommended.

-

Desiccation: Place the sealed vial inside a desiccator containing a suitable desiccant (e.g., Drierite). Store the entire desiccator at the recommended low temperature.

-

Labeling: Clearly label the vial with the compound name, date of storage, and storage conditions.

-

Visualizing Degradation and Prevention

To better understand the processes at play, the following diagrams illustrate the primary degradation pathways and a decision-making workflow for proper storage.

Caption: A decision workflow for the appropriate storage of 2-Methyl-2-(propylamino)propanenitrile.

Frequently Asked Questions (FAQs)

Q: What is the expected shelf-life of 2-Methyl-2-(propylamino)propanenitrile?

A: The shelf-life is highly dependent on the purity of the material and the storage conditions. When stored under ideal conditions (at or below -20°C, under a dry inert atmosphere), the compound should be stable for at least 12 months. However, it is always best practice to re-analyze the material if it has been stored for an extended period, especially before use in a critical application.

Q: Can I store 2-Methyl-2-(propylamino)propanenitrile in a solution?

A: Storing in solution is generally not recommended for long-term stability due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you must store it in solution for a short period, use a dry, aprotic solvent and store at a low temperature. Always prepare fresh solutions for your experiments whenever possible.

Q: Are there any materials I should avoid when handling or storing this compound?

A: Yes. Avoid contact with strong acids, strong bases, and strong oxidizing agents, as these can cause rapid decomposition. [6]Also, be mindful of the materials used for storage. For example, some plastics may be permeable to moisture and air, so glass vials with PTFE-lined caps are preferred.

Q: How can I monitor the stability of my stored 2-Methyl-2-(propylamino)propanenitrile?

A: Regular analytical testing is the best way to monitor stability. High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing purity and detecting non-volatile degradation products. [7]Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products like acetone. [8][9]

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol provides a general method for monitoring the purity of 2-Methyl-2-(propylamino)propanenitrile. Method optimization may be required for your specific instrumentation and sample matrix.

Objective: To quantify the purity of 2-Methyl-2-(propylamino)propanenitrile and detect the formation of non-volatile degradation products.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Diluent: 50:50 Water:Acetonitrile

-

Reference standard of 2-Methyl-2-(propylamino)propanenitrile

-

Sample for analysis

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phases and degas them thoroughly.

-

Standard Solution Preparation (0.5 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 20 mL of diluent.

-

Sample Solution Preparation (0.5 mg/mL): Accurately weigh approximately 10 mg of the stored sample and dissolve it in 20 mL of diluent.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 210 nm

-

Injection Volume: 10 µL

-

Gradient Program:

Time (min) % Mobile Phase B 0 5 20 95 25 95 26 5 | 30 | 5 |

-

-

Analysis: Inject the diluent (as a blank), followed by the standard solution and the sample solution.

-

Data Analysis: Compare the chromatogram of the sample solution to that of the standard solution. Calculate the purity of the sample using the area percent method. Look for the appearance of new peaks in the sample chromatogram, which may indicate degradation products.

| Parameter | Recommended Value |

| Storage Temperature | ≤ -20°C |

| Atmosphere | Inert (Nitrogen or Argon) |

| Container | Tightly sealed amber glass vial with PTFE-lined cap |

| Moisture Control | Store in a desiccator |

| Light Exposure | Protect from light |

Table 1: Recommended Storage Conditions for 2-Methyl-2-(propylamino)propanenitrile

References

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Aminomalononitrile. BenchChem.

-

Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 43. [Link]

- Schäfer, A., & Schmidt, M. (2012). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. In Science of Synthesis: Biocatalysis in Organic Synthesis 1 (pp. 265-316). Thieme.

-

Neish, C. D., et al. (2021). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. ACS Earth and Space Chemistry, 5(12), 3386-3396. [Link]

- Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.

- Kruse, F. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 38-45.

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2015).

- ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 27(3), 60-70.

- Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.

- Neish, C. D., et al. (2021). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis.

- Taher, T., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.

- NOAA. (n.d.). 2-METHYL-2-BUTENENITRILE. CAMEO Chemicals.

- Sigma-Aldrich. (n.d.). 2-methyl-2-[(2-methylpropyl)amino]propanenitrile.

- Chemspace. (n.d.). 2-methyl-2-(propylamino)propanenitrile.

- BenchChem. (2025).

- Organic Chemistry Portal. (2009). Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine.

- The University of Queensland. (n.d.). Chemical Storage Safety Guideline.

-

Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 43. [Link]

- Ok, E. (2024). Principles of Inert Atmosphere Storage.

- Iris Biotech. (n.d.). Analyses of amino acids, Enantiomeric purity.

- Chang, Y.-L., & Su, T.-M. (2003). Ab Initio Study of the Formation of Glycine via Amino Acetonitrile and Amino-Cyano-Acetic Acid. The Journal of Physical Chemistry A, 107(4), 569-575.

- PubChemLite. (n.d.). 2-methyl-2-(propylamino)propanenitrile (C7H14N2).

- ACS Publications. (2021).

- MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review.

- PubChem. (n.d.). 2-(Methylamino)propanenitrile.

- ResearchGate. (2026). Oxidative Degradation of Aqueous 2-Amino-2-methyl-1-propanol Solvent for Postcombustion CO2 Capture.

- ChemicalBook. (2025).

- AnalyteGuru. (2026).

- MDPI. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS.

- Wiley Online Library. (2023). Post‐Mortem Gas Chromatography‐Mass Spectrometry Analysis of Aging Processes in Acetonitrile‐based Supercapacitors.

- Journal of Chemical and Pharmaceutical Research. (2015).

- NIST/TRC. (2012).

- NextSDS. (n.d.). 2-(methylamino)

- SpringerLink. (2018).

- MilliporeSigma. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.

- PubMed. (2012).

- Echemi. (n.d.).

- PubChem. (n.d.). 2-Methyl-2-[(propan-2-yl)amino]propanenitrile.

- Echemi. (n.d.).

- NOAA. (n.d.). 2-METHYL-2-BUTENENITRILE | CAMEO Chemicals.

- Avanti Research. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. labcompare.com [labcompare.com]

- 3. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Strecker Synthesis [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. db-thueringen.de [db-thueringen.de]

Optimizing reaction conditions for the hydrolysis of 2-Methyl-2-(propylamino)propanenitrile

Technical Support Center: Hydrolysis of Sterically Hindered α -Aminonitriles

Scientist's Perspective: The Mechanistic Bottleneck

As a Senior Application Scientist, I frequently consult with researchers struggling to isolate the carboxylic acid derivative of 2-Methyl-2-(propylamino)propanenitrile . Because this molecule is an α,α -disubstituted aminonitrile, the gem-dimethyl group at the alpha position creates severe steric shielding around the nitrile carbon. This shielding drastically increases the activation energy required for nucleophilic attack by water or hydroxide.